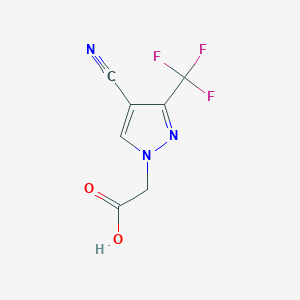

2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

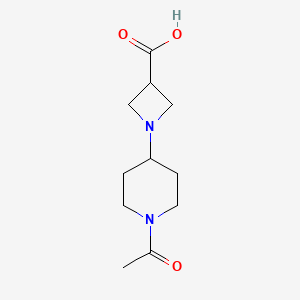

Übersicht

Beschreibung

The compound “2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle. The pyrazole ring is substituted with a cyano group (CN), a trifluoromethyl group (CF3), and an acetic acid group (CH2COOH). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the cyano, trifluoromethyl, and acetic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would have a planar structure. The cyano, trifluoromethyl, and acetic acid groups would be attached to the pyrazole ring in the positions indicated by the numbers in the compound’s name .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The cyano group could undergo reactions such as hydrolysis, reduction, or addition. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions. The acetic acid group could undergo typical carboxylic acid reactions, such as esterification or amide formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the relatively nonpolar trifluoromethyl group. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Heterocyclic Compound Formation

Research into 2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid and related compounds has demonstrated their versatility in synthesizing diverse heterocyclic compounds. For instance, studies have revealed the potential of such compounds in divergent cyclizations to produce a range of interesting bicyclic heterocycles. These cyclizations are sensitive to the reagents and the reaction medium's acidity, allowing for controlled production of various heterocyclic structures from a single starting material (L. Smyth et al., 2007). Additionally, these compounds are useful in the facile synthesis of novel 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, highlighting their role in expanding the repertoire of available heterocyclic compounds (K. Dawood et al., 2008).

Bioactivity and Medicinal Chemistry

The bioactive potential of compounds related to this compound has been a subject of investigation. For example, the synthesis and characterization of 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines demonstrated moderate herbicidal activity, suggesting their potential use in agricultural applications (L. Wen et al., 2005). This highlights the chemical's utility not just in creating structurally novel compounds but also in developing substances with practical applications.

Corrosion Inhibition

Interestingly, derivatives of this compound have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Studies have shown that such compounds exhibit high inhibition efficiency, making them valuable for protecting industrial materials against corrosion. The adsorption of these compounds on mild steel surfaces follows the Langmuir adsorption isotherm, indicating their potential for practical applications in industries where corrosion resistance is crucial (H. Lgaz et al., 2018).

Wirkmechanismus

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a key process in organic synthesis, contributing to the formation of complex organic structures .

Result of Action

The potential involvement of this compound in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of complex organic structures .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which this compound may participate in, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

Eigenschaften

IUPAC Name |

2-[4-cyano-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O2/c8-7(9,10)6-4(1-11)2-13(12-6)3-5(14)15/h2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCYRNBNTDDUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)

![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)